molecular formula C23H26N2O3 B2666760 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile CAS No. 1241146-95-1

4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile

Cat. No. B2666760
CAS RN: 1241146-95-1
M. Wt: 378.472
InChI Key: QFPNHNQVGJWZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various neurological disorders.

Mechanism of Action

The 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile inhibitor works by inhibiting the activity of 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile, an enzyme that metabolizes D-amino acids in the brain. D-amino acids are known to have neuroprotective effects, and their levels are regulated by 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile. Inhibition of 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile leads to an increase in the levels of D-amino acids, which in turn leads to neuroprotective effects.
Biochemical and Physiological Effects:
The 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile inhibitor has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of D-serine, an endogenous NMDA receptor co-agonist, which has been implicated in the pathophysiology of schizophrenia. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of the 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile inhibitor is its specificity for 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile. The compound has been shown to be highly selective for 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile and does not affect other enzymes in the brain. However, one of the limitations of the compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on the 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile inhibitor. One direction is to investigate its potential applications in the treatment of other neurological disorders such as Huntington's disease and Parkinson's disease. Another direction is to improve the solubility of the compound to make it more suitable for in vivo administration. Additionally, further studies are needed to investigate the long-term effects of the compound and its potential side effects.
Conclusion:
In conclusion, the 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile inhibitor has shown great potential in the treatment of various neurological disorders. Its specificity for 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile and its ability to increase the levels of neuroprotective D-amino acids make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects before it can be used in clinical settings.

Synthesis Methods

The synthesis of 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile involves several steps. The first step involves the reaction of 3,5-dimethylphenol with 4-methoxybutylamine to form the intermediate product. The intermediate product is then reacted with 2-chloro-4-nitrobenzonitrile to form the final product. The yield of the final product is around 50%.

Scientific Research Applications

The 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile inhibitor has been extensively studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, bipolar disorder, and Alzheimer's disease. The compound works by inhibiting the activity of D-amino acid oxidase (4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile), an enzyme that metabolizes D-amino acids in the brain. The inhibition of 4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile leads to an increase in the levels of D-amino acids, which have been shown to have neuroprotective effects.

properties

IUPAC Name

4-[3-(3,5-dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-17(2)14-20(13-16)28-22-21(19-8-6-18(15-24)7-9-19)25(23(22)26)10-4-5-11-27-3/h6-9,12-14,21-22H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPNHNQVGJWZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(N(C2=O)CCCCOC)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile

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